molecular formula C19H21N3O6S2 B2993456 (Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-74-6

(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号: B2993456
CAS番号: 865159-74-6
分子量: 451.51
InChIキー: HQMLCNAFLDPMMD-VZCXRCSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a sulfamoyl group at position 4. The benzamide moiety is substituted with 3,5-dimethoxy groups in the Z-configuration.

特性

IUPAC Name

3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S2/c1-26-7-6-22-16-5-4-15(30(20,24)25)11-17(16)29-19(22)21-18(23)12-8-13(27-2)10-14(9-12)28-3/h4-5,8-11H,6-7H2,1-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLCNAFLDPMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes. These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. MAO-B is involved in the metabolism of dopamine, a neurotransmitter that regulates mood and cognition.

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhances cholinergic signaling, which is beneficial for cognitive function. By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This can help to improve mood and cognition.

生物活性

(Z)-3,5-Dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzamide backbone
  • Dimethoxy groups at positions 3 and 5
  • A sulfamoyl group attached to a benzo[d]thiazole moiety

This unique arrangement is believed to contribute to its biological properties.

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial strains, indicating potential for use in treating infections.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity IC50 (µM) Cell Line/Target Reference
Antitumor6.26HCC827 (lung cancer)
Antitumor6.48NCI-H358 (lung cancer)
AntimicrobialVariesVarious bacterial strains
Tyrosinase Inhibition0.47Mushroom tyrosinase

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that related compounds exhibit significant antitumor activity against lung cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from 6.26 µM to 20.46 µM, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Studies : Research on benzothiazole derivatives has indicated that they can effectively inhibit the growth of various bacterial strains. The presence of functional groups such as sulfamoyl enhances their antibacterial properties, making them candidates for further exploration in infectious disease treatment .
  • Tyrosinase Inhibition : The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Studies indicate that it can competitively inhibit tyrosinase activity, which is relevant for cosmetic applications targeting hyperpigmentation .

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of the target compound with analogs from the literature:

Compound Core Structure Key Substituents Functional Groups Melting Point (°C) IR Peaks (cm⁻¹) Yield
Target Compound Benzo[d]thiazole 3-(2-Methoxyethyl), 6-sulfamoyl, 3,5-dimethoxybenzamide (Z) Sulfonamide, methoxy, benzamide N/A* N/A* N/A*
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl Cyano, carbonyl, NH 243–246 3,436 (NH), 2,219 (CN) 68%
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl Cyano, carbonyl, NH 213–215 3,423 (NH), 2,209 (CN) 68%
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) [1,3,4]-Thiadiazole Isoxazol-5-yl, phenyl Benzamide, carbonyl 160 1,606 (C=O) 70%
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1,3,4]-Thiadiazole 5-Acetyl-6-methylpyridin-2-yl, phenyl Benzamide, acetyl 290 1,679 (C=O), 1,605 (C=O) 80%
Key Observations:

Core Heterocycles: The target compound’s benzo[d]thiazole core distinguishes it from thiazolo-pyrimidine (11a, 11b) and [1,3,4]-thiadiazole (6, 8a) analogs. Benzo[d]thiazoles are known for metabolic stability, whereas thiadiazoles often exhibit diverse bioactivity .

Substituent Effects: The sulfamoyl group in the target compound is absent in analogs 11a–11b and 6–8a. Methoxyethyl and dimethoxybenzamide substituents in the target compound contrast with the furanyl (11a–11b) or pyridinyl (8a) moieties in analogs, influencing steric and electronic profiles.

Synthesis :

  • Analogs 11a–11b were synthesized via condensation reactions with sodium acetate and acetic anhydride , while thiadiazole derivatives (6, 8a) required hydroxylamine hydrochloride or active methylene compounds . The target compound likely follows a similar multi-step protocol but with sulfamoyl-specific intermediates.

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfamoyl group would exhibit S=O stretches (~1,150–1,350 cm⁻¹), absent in analogs 11a–11b (CN ~2,200 cm⁻¹) and 6–8a (C=O ~1,600–1,700 cm⁻¹) .
  • NMR : The methoxyethyl group in the target compound would show distinct δ 3.2–3.5 ppm (OCH2CH3) and δ 1.8–2.2 ppm (CH2CH3) signals, unlike the aromatic protons in analogs 11a–11b (δ 6.5–8.0 ppm) .
  • Melting Points : The target compound’s melting point is expected to differ significantly due to its polar sulfamoyl group, which may increase crystalline stability compared to analogs 11a (243–246°C) or 8a (290°C) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。